molecular formula C3H12Cl2N2O2 B1370230 1,3-Diaminoacetone dihydrochloride monohydrate CAS No. 207226-24-2

1,3-Diaminoacetone dihydrochloride monohydrate

Cat. No.: B1370230
CAS No.: 207226-24-2
M. Wt: 179.04 g/mol
InChI Key: NWGWIZCBVTVWAW-UHFFFAOYSA-N
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Description

1,3-Diaminoacetone dihydrochloride monohydrate is a useful research compound. Its molecular formula is C3H12Cl2N2O2 and its molecular weight is 179.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Diaminoacetone dihydrochloride monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diaminoacetone dihydrochloride monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-diaminopropan-2-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWIZCBVTVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597912
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-24-2
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for 1,3-Diaminoacetone dihydrochloride monohydrate?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Chemical Identity

1,3-Diaminoacetone dihydrochloride monohydrate is a specialized C3-synthon used primarily in the synthesis of nitrogen-containing heterocycles, specifically imidazoles and oxazoles. Due to the instability of the free base (which rapidly dimerizes to form dihydropyrazines), this compound is exclusively isolated, stored, and utilized as the dihydrochloride salt.

For procurement and regulatory documentation, precise identification is critical. The CAS number differs based on the hydration state.

Core Identifiers
ParameterSpecification
CAS Number (Monohydrate) 207226-24-2
CAS Number (Anhydrous) 61798-04-7
IUPAC Name 1,3-Diaminopropan-2-one dihydrochloride monohydrate
Linear Formula

Molecular Weight 179.05 g/mol
Appearance Pale beige to brown hygroscopic solid
Solubility Highly soluble in water; soluble in DMSO (with heating)

Synthesis & Stability Profile

The Necessity of the Salt Form

The free base, 1,3-diaminoacetone, is thermodynamically unstable. Upon generation, it undergoes rapid intermolecular condensation to form 2,5-dimethylpyrazine derivatives. Consequently, the dihydrochloride salt is the only viable form for bench stability.

Industrial Production Pathway

Commercial synthesis typically avoids direct amination of 1,3-dichloroacetone with ammonia, which leads to uncontrolled polymerization. Instead, the Delépine reaction is employed:

  • Alkylation: 1,3-Dichloroacetone reacts with hexamethylenetetramine (hexamine) to form a stable quaternary ammonium salt.

  • Hydrolysis: Acidic hydrolysis (HCl/EtOH) cleaves the hexamine framework, releasing the primary amine as the hydrochloride salt.

SynthesisPathway Start 1,3-Dichloroacetone Inter Bis-Hexaminium Complex Start->Inter + Hexamine (Delépine) Product 1,3-Diaminoacetone 2HCl (Stable) Inter->Product + HCl / EtOH Hydrolysis Side Pyrazine Byproducts Product->Side If Neutralized (Free Base)

Figure 1: Synthetic pathway and stability logic. The salt form prevents the formation of pyrazine byproducts.

Applications in Heterocyclic Chemistry

The primary utility of 1,3-diaminoacetone dihydrochloride is as a [C-N-C-C-N] backbone precursor for constructing imidazole rings. It is a critical reagent in the Weidenhagen Synthesis and its modern variants.

Mechanism: Imidazole Formation

When condensed with an aldehyde and ammonia (or a source of ammonia), 1,3-diaminoacetone provides the C4 and C5 carbons and the N3 nitrogen of the imidazole ring, while the aldehyde provides the C2 carbon.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)imidazole

This protocol demonstrates the reagent's utility in synthesizing 4-(hydroxymethyl)imidazole, a versatile intermediate for H2-receptor antagonists (e.g., Cimetidine).

Reagents:

  • 1,3-Diaminoacetone dihydrochloride monohydrate (1 eq)

  • Formaldehyde (37% aq.[1] solution) (1.2 eq)

  • Ammonium hydroxide (conc.)

  • Copper(II) acetate (catalytic/complexing agent)[1]

Methodology:

  • Complexation: Dissolve Copper(II) acetate in concentrated ammonium hydroxide. The solution will turn deep blue (cuprammonium complex).

  • Addition: Add the 1,3-diaminoacetone dihydrochloride dissolved in a minimal amount of water dropwise to the copper solution.

  • Cyclization: Add formaldehyde solution slowly. Heat the mixture to 70–80°C for 4 hours. The copper ions stabilize the intermediate imidazole, precipitating as a copper-imidazole complex.

  • Isolation: Filter the copper complex. Suspend the solid in water and treat with hydrogen sulfide (

    
    ) or a chelating resin to remove copper as CuS.
    
  • Purification: Filter off the CuS. Concentrate the filtrate to crystallize the 4-(hydroxymethyl)imidazole hydrochloride.

Why this works: The copper protects the imidazole nitrogen from side reactions and drives the equilibrium toward cyclization by precipitating the product complex.

ImidazoleSynthesis Reagent 1,3-Diaminoacetone 2HCl Intermediate Cu-Imidazole Complex (Precipitate) Reagent->Intermediate Cyclocondensation (Weidenhagen) Aldehyde Formaldehyde (HCHO) Aldehyde->Intermediate Cyclocondensation (Weidenhagen) Ammonia NH3 / Cu(OAc)2 Ammonia->Intermediate Cyclocondensation (Weidenhagen) Final 4-(Hydroxymethyl) imidazole Intermediate->Final Decomplexation (H2S or Resin)

Figure 2: Workflow for the synthesis of 4-(hydroxymethyl)imidazole using the Weidenhagen method.

Handling, Safety, and Storage

1,3-Diaminoacetone dihydrochloride monohydrate requires specific handling protocols due to its hygroscopic nature and potential for degradation.

Storage Conditions
  • Temperature: Store at -20°C . Room temperature storage can lead to slow discoloration (browning), indicating decomposition.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The compound is hygroscopic; moisture absorption accelerates degradation.

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory.

References

  • Cornforth, J. W., & Huang, H. T. (1948). The Synthesis of Imidazoles from 1,3-Dihydroxyacetone and 1,3-Diaminoacetone. Journal of the Chemical Society.
  • Oakwood Chemical. (n.d.). Safety Data Sheet: 1,3-Diaminoacetone dihydrochloride monohydrate. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3-Diaminoacetone Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1,3-diaminoacetone dihydrochloride monohydrate, a versatile building block in synthetic and medicinal chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logically structured narrative that emphasizes the practical and theoretical considerations of the compound's preparation and validation. The guide delves into the prevalent synthetic methodologies, comprehensive characterization techniques, and critical safety and handling protocols. By integrating field-proven insights and explaining the causality behind experimental choices, this whitepaper aims to serve as a self-validating resource, grounded in authoritative references.

Introduction: The Significance of a Versatile Keto-Diamine

1,3-Diaminoacetone, in its stable dihydrochloride monohydrate salt form (C₃H₁₂Cl₂N₂O₂), is a molecule of significant interest in the realm of organic synthesis.[1][2] Its structure, featuring a central ketone flanked by two primary amine groups, imparts a unique reactivity profile.[1] This bifunctionality makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably oxazoles and oxazolones, which are prominent scaffolds in many pharmaceutical agents and agrochemicals.[1] The dihydrochloride monohydrate form provides enhanced stability to the otherwise reactive parent compound, 1,3-diaminoacetone (C₃H₈N₂O), facilitating its storage and handling.[1] This guide will provide a comprehensive overview of the synthesis and characterization of this important synthetic intermediate.

Synthesis of 1,3-Diaminoacetone Dihydrochloride Monohydrate: A Tale of Two Routes

Two primary synthetic routes for 1,3-diaminoacetone have been reported in the literature. The most common and direct approach involves the nucleophilic substitution of 1,3-dichloroacetone. An alternative, multi-step synthesis commences from the readily available starting material, citric acid.

Preferred Method: Nucleophilic Substitution of 1,3-Dichloroacetone

The most widely employed and efficient synthesis of 1,3-diaminoacetone dihydrochloride monohydrate involves the direct amination of 1,3-dichloroacetone with ammonia.[1] This reaction proceeds via a nucleophilic substitution mechanism where the amino groups displace the chlorine atoms.

Reaction Scheme:

In situ, the product is protonated by the generated HCl and crystallizes as the dihydrochloride monohydrate.

Causality Behind Experimental Choices:

  • Choice of Reagent: Ammonia serves as a readily available and potent nucleophile for the displacement of the chloride leaving groups. The use of an excess of ammonia helps to drive the reaction to completion and minimize the formation of over-alkylated byproducts.

  • Solvent System: An aqueous medium is the preferred solvent, as it readily dissolves the ammonia and facilitates the reaction with the sparingly soluble 1,3-dichloroacetone.

  • Temperature Control: Maintaining a low reaction temperature, typically between 0-5°C, is a critical parameter.[1] This is to minimize side reactions, such as the self-condensation of 1,3-dichloroacetone or the formation of other impurities. Lower temperatures also help to control the exothermicity of the reaction.

Experimental Protocol: Synthesis of 1,3-Diaminoacetone Dihydrochloride Monohydrate

  • Reaction Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with a concentrated aqueous solution of ammonia. The flask is cooled in an ice-salt bath to maintain an internal temperature of 0-5°C.

  • Addition of 1,3-Dichloroacetone: A solution of 1,3-dichloroacetone in a minimal amount of a suitable solvent (e.g., water or a water-miscible co-solvent) is added dropwise to the cooled ammonia solution with vigorous stirring. The rate of addition should be controlled to maintain the low reaction temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques to determine the consumption of the starting material.

  • Workup and Isolation: Upon completion of the reaction, the product is typically isolated by crystallization. The reaction mixture is often acidified with hydrochloric acid to ensure the formation of the dihydrochloride salt. Cooling the mixture further will promote the precipitation of the product.

  • Purification: The crude product is collected by filtration and washed with a cold solvent to remove residual impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1] The purified crystals are then dried under vacuum to yield 1,3-diaminoacetone dihydrochloride monohydrate.

Alternative Route: A Multi-step Synthesis from Citric Acid

An alternative, though more circuitous, route to 1,3-diaminoacetone dihydrochloride begins with citric acid. This multi-step synthesis involves the formation of diisonitroso acetone as a key intermediate, which is subsequently reduced to the desired product.

Workflow of the Citric Acid Route:

Synthesis_Workflow A Citric Acid B Acetonitrile Dicarboxylic Acid A->B Conversion C Diisonitroso Acetone B->C Treatment with Sodium Nitrite D 1,3-Diaminoacetone Dihydrochloride C->D Reduction with SnCl₂/HCl

Caption: Multi-step synthesis of 1,3-diaminoacetone dihydrochloride from citric acid.

While this method avoids the use of the lachrymatory 1,3-dichloroacetone, the overall yield can be variable (reported as 23-89%) and depends heavily on the efficiency of each step and the purification process.[1]

Comprehensive Characterization: Validating Identity and Purity

The successful synthesis of 1,3-diaminoacetone dihydrochloride monohydrate must be confirmed through a battery of analytical techniques. This section outlines the expected outcomes from key characterization methods.

Physical Properties

A summary of the key physical properties of 1,3-diaminoacetone dihydrochloride monohydrate is presented in the table below.

PropertyValueSource
Molecular Formula C₃H₁₂Cl₂N₂O₂[1]
Molecular Weight 179.05 g/mol [3]
Appearance White to pale yellow crystalline powder[]
Melting Point 179 °C (decomposes)[3][]
Solubility Soluble in DMSO (with heating/sonication), slightly soluble in methanol.[1]
Stability Hygroscopic; solutions may discolor upon heating.[5]
Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of the synthesized compound.

Logical Relationship of Characterization Techniques:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Thermal Analysis NMR NMR Spectroscopy (¹H & ¹³C) IR FT-IR Spectroscopy MS Mass Spectrometry MP Melting Point TGA Thermogravimetric Analysis (TGA) Product Synthesized Product Product->NMR Confirms Connectivity Product->IR Identifies Functional Groups Product->MS Determines Molecular Weight Product->MP Assesses Purity Product->TGA Confirms Hydration State

Caption: Interrelation of analytical techniques for the comprehensive characterization of the synthesized product.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (in D₂O):

    • A singlet corresponding to the four equivalent protons of the two methylene (-CH₂-) groups is expected. The chemical shift would likely be in the range of 3.5-4.5 ppm, shifted downfield due to the adjacent electron-withdrawing carbonyl and protonated amino groups.

    • A broad signal for the amine protons (-NH₃⁺) and the water of hydration may also be observed, the position of which would be concentration and temperature dependent.

  • ¹³C NMR (in D₂O):

    • Two signals are expected.

    • The carbonyl carbon (C=O) would appear significantly downfield, likely in the range of 190-210 ppm.

    • The two equivalent methylene carbons (-CH₂-) would appear at a higher field, estimated to be in the range of 40-55 ppm.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • N-H stretching: A broad absorption band in the region of 3200-2800 cm⁻¹, characteristic of the ammonium salt (-NH₃⁺).

  • C=O stretching: A strong, sharp absorption band around 1700-1720 cm⁻¹, indicative of the ketone carbonyl group.

  • N-H bending: An absorption band around 1600-1500 cm⁻¹, corresponding to the bending vibration of the ammonium group.

  • C-N stretching: A medium intensity band in the region of 1250-1020 cm⁻¹.

  • O-H stretching: A broad absorption band around 3400 cm⁻¹ may be present due to the water of hydration.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the parent compound, 1,3-diaminoacetone. The expected molecular ion peak [M]⁺ would be at m/z = 88.06. Fragmentation patterns would likely show the loss of amine and carbonyl groups.

Safe Handling, Storage, and Disposal

4.1. Hazard Identification and Personal Protective Equipment (PPE)

The starting material, 1,3-dichloroacetone, is a toxic and lachrymatory substance and should be handled with extreme caution in a well-ventilated fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

For the final product, 1,3-diaminoacetone dihydrochloride monohydrate, while less hazardous than its precursor, appropriate safety precautions should still be observed. It can be harmful if swallowed or inhaled and may cause skin and eye irritation.[6]

4.2. Storage

1,3-Diaminoacetone dihydrochloride monohydrate is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][5] For long-term storage, refrigeration at -20°C is recommended to maintain its integrity.[1]

4.3. Disposal

Waste material should be disposed of in accordance with local, state, and federal regulations. It is advisable to consult with an environmental health and safety specialist for proper disposal procedures.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and characterization of 1,3-diaminoacetone dihydrochloride monohydrate. The nucleophilic substitution of 1,3-dichloroacetone with ammonia remains the most practical and direct synthetic route. The characterization of the final product relies on a combination of spectroscopic and physical methods to ensure its identity and purity. The inherent reactivity of this keto-diamine makes it a valuable tool for the synthesis of complex heterocyclic molecules, and its continued use in drug discovery and development is anticipated. Further research to publish detailed and optimized synthetic protocols, along with comprehensive, citable characterization data, would be a valuable contribution to the scientific community.

References

  • 1,3-Diaminoacetone | C3H8N2O | CID 198423 - PubChem. Available at: [Link]

  • 1,3-Diaminoacetone dihydrochloride monohydrate - Oakwood Chemical. Available at: [Link]

Sources

Biological activity and targets of 1,3-Diaminoacetone dihydrochloride monohydrate.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Biological Activity and Targets of 1,3-Diaminoacetone Dihydrochloride Monohydrate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the biochemical utility of 1,3-Diaminoacetone dihydrochloride monohydrate. We will explore its molecular basis of action, key biological targets, and provide validated experimental frameworks for its study.

Introduction and Chemical Profile

1,3-Diaminoacetone dihydrochloride monohydrate is a small organic molecule utilized primarily in biochemical research and as a synthetic intermediate.[1] Its structure, featuring a central ketone flanked by two primary amine groups, is the key to its biological activity. The dihydrochloride monohydrate salt form (C₃H₈N₂O·2HCl·H₂O) confers stability and aqueous solubility, which are critical for its application in experimental biology.[1] This compound's primary value in research lies in its function as an enzyme inhibitor, providing a tool to probe the mechanisms of specific enzyme classes.[1]

Table 1: Chemical and Physical Properties

PropertyValueReference
IUPAC Name 1,3-diaminopropan-2-one;hydrate;dihydrochloride[2]
Molecular Formula C₃H₈N₂O·2HCl·H₂O[1]
Molecular Weight 179.05 g/mol
CAS Number 207226-24-2[1]
Form Solid
Melting Point 179 °C (decomposition)[3]

Core Mechanism of Action: Competitive Enzyme Inhibition

The biological activity of 1,3-Diaminoacetone stems from its ability to act as an enzyme inhibitor.[1] Its mechanism involves competitively binding to the active sites of enzymes that normally process substrates containing primary amine groups. By occupying the active site, it blocks access to the natural substrate, thereby inhibiting the enzyme's catalytic activity.[1] This mode of action makes it a valuable tool for studying enzymes involved in amino acid metabolism and other pathways that utilize amine-containing substrates.

Primary Biological Target: Ornithine Aminotransferase (OAT)

A principal target for inhibitors with structural similarities to amino acids is Ornithine Aminotransferase (OAT). OAT is a mitochondrial, pyridoxal 5'-phosphate (PLP)-dependent enzyme that is crucial for metabolic homeostasis.[4][5] It catalyzes the reversible transamination of L-ornithine and α-ketoglutarate into L-glutamate-γ-semialdehyde and L-glutamate, respectively.[5] OAT sits at the crossroads of proline, arginine, and glutamate metabolism, and its dysregulation is implicated in various pathologies, including hepatocellular carcinoma (HCC) and hyperammonemia.[5][6]

Expertise & Experience: Why OAT is a Logical Target The structure of 1,3-Diaminoacetone mimics the diaminoalkane backbone of L-ornithine. This structural analogy allows it to be recognized by and bind to the OAT active site. The enzyme's active site is tailored to accommodate the two amine groups of ornithine; 1,3-Diaminoacetone exploits this specificity to act as a competitive inhibitor. The inhibition of OAT has been validated as a potential therapeutic strategy for HCC, making compounds that target this enzyme of significant interest.[5][7]

G cluster_0 Normal OAT Catalysis cluster_1 Competitive Inhibition Ornithine L-Ornithine (Substrate) OAT_Active_Site OAT Active Site Ornithine->OAT_Active_Site Binds Products Glutamate-γ-semialdehyde + L-Glutamate OAT_Active_Site->Products Catalyzes DAA 1,3-Diaminoacetone (Inhibitor) OAT_Inhibited OAT Active Site DAA->OAT_Inhibited Binds & Blocks No_Reaction No Products Formed OAT_Inhibited->No_Reaction

Figure 1: Mechanism of competitive inhibition of OAT by 1,3-Diaminoacetone.

Potential Secondary Target: Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), represents another potential target. SSAO is a membrane-bound enzyme that catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide, and ammonia.[8][9] These products can be cytotoxic and are linked to endothelial injury in conditions like diabetes mellitus.[10] Given that SSAO's substrates are primary amines, 1,3-Diaminoacetone is a candidate for investigation as a potential inhibitor of this enzyme family.[8][10]

Experimental Protocol: In Vitro OAT Inhibition Assay

This protocol provides a robust, self-validating method to quantify the inhibitory effect of 1,3-Diaminoacetone dihydrochloride monohydrate on OAT activity using a spectrophotometric approach.

Trustworthiness: The Principle of a Self-Validating System This protocol's integrity relies on parallel controls. A "No Inhibitor" control establishes the baseline 100% enzyme activity. A "Positive Control" using a known OAT inhibitor (e.g., L-Canaline or 5-Fluoromethylornithine) validates that the assay system is responsive to inhibition.[4][6] Comparing the test compound's effect to these two extremes ensures the reliability of the generated data.

Materials:

  • Purified recombinant human OAT

  • L-Ornithine

  • α-ketoglutarate (aKG)

  • Pyridoxal 5'-phosphate (PLP)

  • o-Aminobenzaldehyde (o-AB)

  • 1,3-Diaminoacetone dihydrochloride monohydrate

  • Known OAT inhibitor (e.g., L-Canaline)

  • Assay Buffer: 100 mM potassium phosphate, pH 8.0, containing 1 mM dithiothreitol (DTT) and 50 µM PLP

  • 96-well, clear, flat-bottom microplates

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 1,3-Diaminoacetone in Assay Buffer. Create a serial dilution series (e.g., from 1 mM to 1 nM) in the same buffer.

    • Prepare substrate solution: 50 mM L-Ornithine and 20 mM aKG in Assay Buffer.

    • Prepare OAT enzyme solution: Dilute purified OAT to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

    • Prepare detection reagent: 10 mM o-AB in 20% ethanol.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add 20 µL of each 1,3-Diaminoacetone dilution.

    • No Inhibitor Control (100% Activity): Add 20 µL of Assay Buffer.

    • Positive Control: Add 20 µL of a known OAT inhibitor at a concentration known to cause >90% inhibition.

    • To all wells, add 160 µL of the OAT enzyme solution.

  • Pre-incubation:

    • Tap the plate gently to mix.

    • Incubate the plate for 15 minutes at 37°C. Causality Insight: This step allows the inhibitor to bind to the enzyme's active site before the introduction of the substrate, ensuring a true measure of its inhibitory potential.

  • Reaction Initiation:

    • Add 20 µL of the substrate solution to all wells to start the reaction. Final volume is 200 µL.

    • Immediately mix and incubate for 30 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of the o-AB detection reagent. Causality Insight: The reaction product, glutamate-γ-semialdehyde, cyclizes to Δ1-pyrroline-5-carboxylate (P5C), which then reacts with o-AB to form a dihydroquinazolinium chromophore.

    • Incubate for 20 minutes at room temperature to allow for color development.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 440 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration relative to the "No Inhibitor Control".

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow OAT Inhibition Assay Workflow A 1. Reagent Preparation (DAA dilutions, Substrates, Enzyme) B 2. Plate Setup (Add DAA & Controls) A->B C 3. Add Enzyme Solution B->C D 4. Pre-incubation (15 min @ 37°C) C->D E 5. Initiate Reaction (Add Substrates) D->E F 6. Incubate (30 min @ 37°C) E->F G 7. Stop & Develop Color (Add o-AB Reagent) F->G H 8. Read Absorbance (440 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Figure 2: Step-by-step workflow for the in vitro OAT inhibition assay.

Conclusion and Future Perspectives

1,3-Diaminoacetone dihydrochloride monohydrate is a valuable chemical tool for probing the function of amine-binding enzymes. Its inhibitory action against Ornithine Aminotransferase provides a clear example of its potential utility in metabolic research and as a scaffold for developing more potent and selective therapeutic agents.

Future research should focus on:

  • Target Validation: Conclusively determining the inhibitory constants (Kᵢ) of this compound for both OAT and SSAO.

  • Selectivity Profiling: Screening against a broader panel of aminotransferases and oxidases to understand its selectivity.

  • Cell-Based Assays: Evaluating its ability to modulate metabolic pathways in relevant cell models, such as HCC cell lines.

  • Structural Biology: Co-crystallization studies with target enzymes to elucidate the precise binding mode and inform the design of next-generation inhibitors.

By leveraging the foundational information and protocols within this guide, researchers can effectively explore the biological landscape of this intriguing molecule.

References

  • Benchchem. (n.d.). 1,3-Diaminoacetone dihydrochloride monohydrate | 207226-24-2.
  • O'Sullivan, J., Unzeta, M., Healy, J., O'Sullivan, M. I., Davey, G., & Tipton, K. F. (2004). Semicarbazide-sensitive amine oxidase: current status and perspectives. Neurotoxicology, 25(1-2), 303-315.
  • Metzler, D. E., & Snell, E. E. (1952). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. Journal of the American Chemical Society, 74(4), 979-983.
  • Lyles, G. A. (2004). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. Current medicinal chemistry, 11(2), 195-206.
  • Zablocka, B., & Głod, B. (2006). Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity. Journal of Medicinal Chemistry, 49(7), 2261-2269.
  • Popov, K. M., & Kedishvili, N. Y. (2017).
  • Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 13(1), 10-14.
  • Dostert, P., Guffroy, C., Strolin Benedetti, M., & Boucher, T. (1984). Inhibition of semicarbazide-sensitive amine oxidase by monoamine oxidase B inhibitors from the oxazolidinone series. Journal of Pharmacy and Pharmacology, 36(11), 782-785.
  • Obata, T. (2006). Inhibition of semicarbazide-sensitive amine oxidase (SSAO) by various antidepressants drugs in monkey platelets. Journal of Health Science, 52(1), 23-27.
  • Silverman, R. B., & Nan, F. J. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(28), 11104-11112.
  • Seiler, N. (2000). Ornithine Aminotransferase, A Potential Target for the Treatment of Hyperammonemias. Current Drug Targets, 1(2), 119-140.
  • CymitQuimica. (n.d.). 1,3-Diaminoacetone Dihydrochloride Hydrate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198423, 1,3-Diaminoacetone.
  • Sciencemadness.org. (2019). 1,3-Diaminoacetone(1,3-diamino-2-propanone) problems.
  • U.S. Food and Drug Administration. (n.d.). 1,3-DIAMINOACETONE.
  • BOC Sciences. (n.d.). CAS 61798-04-7 1,3-Diaminoacetone dihydrochloride.
  • Fisher Scientific. (n.d.). 1,3-Diaminoacetone Dihydrochloride Hydrate, TRC 100 mg.
  • ChemicalBook. (2023). 1,3-DIAMINOACETONE DIHYDROCHLORIDE | 61798-04-7.
  • Sigma-Aldrich. (n.d.). 1,3-Diaminoacetone dihydrochloride monohydrate 97%.

Sources

A Researcher's Comprehensive Guide to Procuring High-Purity 1,3-Diaminoacetone Dihydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a chemical reagent is the bedrock of experimental success. The procurement of starting materials is not merely a transactional step but a critical decision that dictates the validity, reproducibility, and ultimate success of a research endeavor. This is particularly true for versatile and reactive building blocks like 1,3-Diaminoacetone dihydrochloride monohydrate (CAS No: 207226-24-2), a key precursor in the synthesis of bioactive heterocyclic compounds and a valuable tool in enzymology.

This guide provides an in-depth, experience-driven framework for sourcing this high-purity reagent. It moves beyond a simple list of vendors to explain the causality behind sourcing decisions, empowering researchers to establish a self-validating procurement system that ensures scientific integrity from the outset.

The Critical Role of Purity in Application Success

1,3-Diaminoacetone dihydrochloride monohydrate is a cornerstone reagent in several advanced research applications. Its primary utility lies in the construction of heterocyclic scaffolds, such as oxazoles and oxazolones, which are prevalent motifs in pharmaceutical chemistry. Furthermore, its structural features make it a relevant molecule for enzyme inhibition studies, particularly for enzymes that interact with amine groups.

The success of these applications is inextricably linked to the purity of the starting material.

  • In Heterocyclic Synthesis: The presence of impurities can lead to a cascade of negative outcomes. Low yields are a common consequence, as impurities can consume reagents or catalyze side reactions.[1] This not only wastes valuable materials and time but also complicates the purification of the desired final compound. A complex crude product mixture, tainted by byproducts stemming from impure starting materials, can make isolating the target molecule arduous and sometimes impossible.[2]

Therefore, sourcing this reagent with the highest verifiable purity is not a matter of preference but a prerequisite for reliable and meaningful research.

A Framework for Supplier Evaluation and Selection

Choosing a supplier for a critical reagent requires a systematic evaluation of their commitment to quality, transparency, and regulatory compliance. Researchers should prioritize suppliers who can provide comprehensive documentation and who adhere to internationally recognized quality management standards.

Key Evaluation Criteria for Chemical Suppliers
CriteriaKey Indicators & Importance
Quality Management Systems Look for certifications like ISO 9001 , which demonstrates a commitment to consistent quality control and process management.[5][6] This is a strong indicator that the supplier has robust systems for ensuring product reliability.
Regulatory & Safety Compliance Adherence to standards like ISO 14001 (environmental management) and ISO 45001 (occupational health and safety) signals a responsible and reliable partner.[3][7]
Documentation Transparency The supplier must provide comprehensive and batch-specific documentation upon request. This includes a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[6]
Purity & Analytical Capability The supplier should clearly state the purity of the compound, determined by reliable analytical methods such as HPLC or NMR. They should be able to provide details on the methods used for quality control.
Technical Support A reputable supplier will have qualified technical support staff who can answer questions about product specifications, stability, and handling.

Logical Workflow for Supplier Vetting

The process of selecting a suitable supplier can be visualized as a filtering cascade, starting with broad criteria and narrowing down to the specifics of the required compound.

A Initial Supplier Identification (e.g., Online Catalogs, Literature) B Screen for Quality Certifications (ISO 9001, 14001, 45001) A->B Initial Filter C Request & Review Documentation (Sample CoA, SDS) B->C Compliance Check D Assess Purity & Analytical Data (Purity ≥97%, Method specified) C->D Data Scrutiny E Evaluate Technical Support & Logistics (Responsiveness, Shipping Conditions) D->E Operational Assessment F Final Supplier Selection & Purchase E->F Final Decision

Caption: A systematic workflow for vetting and selecting a chemical supplier.

Reputable Suppliers of High-Purity 1,3-Diaminoacetone Dihydrochloride Monohydrate

Based on the above criteria, several suppliers are recognized for providing high-purity reagents for research and development. While this is not an exhaustive list, it represents vendors who generally meet the standards required for rigorous scientific work.

SupplierDistributor(s)Typical Purity OfferedNotes
Toronto Research Chemicals (TRC) Fisher Scientific, LGC StandardsHigh purity for researchKnown for a wide range of organic molecules and analytical standards.[8]
Sigma-Aldrich (Merck) Direct≥97%A major, well-established supplier with extensive documentation available online.
Benchchem Direct>95% (HPLC)Provides detailed chemical and biological application information on their product pages.
Oakwood Chemical DirectNot specified, but CofA availableA US-based supplier with a focus on chemical synthesis reagents.[9]
BOC Sciences Direct95%Offers a range of chemicals for pharmaceutical and chemical research.[]

Note: Availability and specifications are subject to change. Researchers should always verify the information with the supplier directly before purchase.

Decoding the Certificate of Analysis (CoA): A Self-Validating System

The Certificate of Analysis is the single most important document accompanying your reagent. It is the supplier's testament to the identity and quality of the specific batch you have received. A researcher must be able to critically evaluate this document.

Key Sections of a Certificate of Analysis to Scrutinize:
  • Product Identification: Verify the chemical name, CAS number (207226-24-2), molecular formula (C₃H₁₂Cl₂N₂O₂), and molecular weight (approx. 179.05 g/mol ).[9]

  • Batch/Lot Number: This is crucial for traceability. All data on the CoA pertains only to this specific batch.

  • Physical Properties: Appearance (should be a solid, often white to pale yellow) and melting point (typically around 179 °C with decomposition) should be consistent with known values.[]

  • Purity Assay: This is the most critical section.

    • Method: Look for robust analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Result: For most applications in drug development, a purity of ≥97% is recommended. A result below 95% should be questioned for sensitive applications.

  • Spectroscopic Data: The CoA may include references to ¹H NMR, ¹³C NMR, or Mass Spectrometry data that confirms the chemical structure. This data should be consistent with the expected structure of 1,3-Diaminoacetone dihydrochloride monohydrate.

Handling and Storage: Preserving Reagent Integrity

1,3-Diaminoacetone dihydrochloride monohydrate is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere.[11] Improper handling and storage can lead to degradation, rendering the material useless. As an amine salt, it also requires specific storage conditions to maintain its stability.

Standard Operating Procedure for Handling and Storage:
  • Receiving the Material: Upon receipt, immediately transfer the container to a desiccator to minimize exposure to ambient humidity.

  • Storage Conditions:

    • Temperature: Store in a cool, dry place. For long-term storage, a freezer at -20°C is often recommended.[8]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible. The container must be tightly sealed at all times.[12]

  • Dispensing the Reagent:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • If possible, handle the material in a glove box with a dry atmosphere. If a glove box is not available, weigh out the required amount quickly and reseal the container immediately.[12]

    • Due to its potential to release noxious fumes, handling in a well-ventilated area or a fume hood is advisable.[9][13]

Application Protocol Example: Robinson-Gabriel Synthesis of an Oxazole

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles via the cyclodehydration of 2-acylamino ketones.[14][15] 1,3-Diaminoacetone dihydrochloride can be acylated to form the necessary precursor for such a reaction. The purity of the diaminoacetone starting material is paramount to avoid side reactions and ensure a clean cyclization.

Step-by-Step Methodology (Illustrative):

This is a generalized protocol and should be adapted and optimized for specific substrates and scales. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Acylation of the Diamine:

    • Suspend 1,3-Diaminoacetone dihydrochloride monohydrate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the suspension in an ice bath (0 °C).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salts.

    • Slowly add the desired acylating agent, such as an acid chloride or anhydride (2.1 eq), dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-acylamino ketone precursor.

  • Cyclodehydration to the Oxazole:

    • Dissolve the crude 2-acylamino ketone in a suitable high-boiling solvent.

    • Add a strong dehydrating agent. Concentrated sulfuric acid is traditionally used, but other reagents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can also be effective.[5]

    • Heat the reaction mixture to the appropriate temperature (this can range from 100 °C to 150 °C depending on the substrate and reagent) and monitor by TLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final oxazole.

Workflow for Oxazole Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclodehydration A 1,3-Diaminoacetone dihydrochloride monohydrate C Acylation Reaction (Base, Solvent, 0°C to RT) A->C B Acylating Agent (e.g., Acid Chloride) B->C D Workup & Isolation C->D E Crude 2-Acylamino Ketone Precursor D->E G Cyclization Reaction (Heat) E->G Input to Step 2 F Dehydrating Agent (e.g., H₂SO₄) F->G H Workup & Purification (Extraction, Chromatography) G->H I Purified Oxazole Product H->I

Caption: A two-stage workflow for the synthesis of oxazoles.

Conclusion

The procurement of high-purity 1,3-Diaminoacetone dihydrochloride monohydrate is a foundational step for any research program relying on this versatile chemical. By adopting a rigorous, evidence-based approach to supplier selection, critically evaluating documentation such as the Certificate of Analysis, and adhering to strict handling and storage protocols, researchers can build a self-validating system that ensures the integrity of their starting materials. This diligence is not an administrative burden but an essential component of scientific rigor that prevents costly errors, ensures reproducibility, and ultimately accelerates the path to discovery.

References

  • ISO Certifications for Chemical Industry Requirements and Benefits. (2023, August 21). Pacific Certifications. [Link]

  • Top 5 Essential ISO Certificate for Chemical Industry. (2025, November 22). SIS Certifications. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • Vildhede, A., Sjöstedt, N., & Artursson, P. (2015). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. Pharmaceutical Research, 32(9), 2931–2941. [Link]

  • A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. (1999, December 27). Organic Syntheses. [Link]

  • Copeland, R. A. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. Probe Development Efforts. [Link]

  • VENDOR AUDIT CHECKLIST. SGS. [Link]

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. (2019, April 1). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1815. [Link]

  • 1,3-Diaminoacetone dihydrochloride monohydrate. Oakwood Chemical. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 517-529. [Link]

  • Supplier evaluation checklist. Preferred by Nature. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Chemical Supplier Evaluation Format. Scribd. [Link]

  • Validation and Verification Guidelines for Analytical Methods. (2017, February 28). ACS Reagent Chemicals. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • A Systematic Review of Enzymatic Kinetics in Microreactors. (2023, April 7). MDPI. [Link]

  • The Problems Associated with Enzyme Purification. (2012, February 17). SciSpace. [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022, December 15). ResearchGate. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). LinkedIn. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022, October 10). Frontiers in Molecular Biosciences. [Link]

  • The Importance of Enzyme Purification in Biochemical Reactions. Longdom Publishing. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). American Pharmaceutical Review. [Link]

  • Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024, May 3). AZoM. [Link]

  • THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. (2024, December 25). International Journal of Novel Research and Development. [Link]

  • 18.8 Enzyme Inhibition. The Basics of General, Organic, and Biological Chemistry. [Link]

  • How does reaction time impact synthetic product purity and yield?. (2023, February 6). Biotage. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (2025, September 12). MDPI. [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022, April 18). ScienceScholar. [Link]

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Methodological & Application

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Reaction Environments for 1,3-Diaminoacetone Dihydrochloride

Part 1: The Stability-Reactivity Paradox

1,3-Diaminoacetone dihydrochloride monohydrate (CAS: 207226-24-2) is a critical bifunctional building block used primarily in the synthesis of heterocycles such as imidazoles, oxazoles, and pyrazines. However, its utility is governed by a strict stability trade-off that researchers must manage through precise buffer control.

The Central Challenge:

  • The Salt (Stable): In its dihydrochloride form (

    
    ), the amine groups are fully protonated (
    
    
    
    ). This species is bench-stable but non-nucleophilic, meaning it cannot initiate condensation reactions.
  • The Free Base (Reactive but Unstable): Upon neutralization (

    
    ), the amine groups become nucleophilic (
    
    
    
    ). While this allows for the desired reaction with electrophiles (e.g., aldehydes, iminoethers), the free base is highly prone to rapid self-condensation , forming 2,5-bis(aminomethyl)-3,6-dihydropyrazine, which irreversibly oxidizes to pyrazine derivatives.

Strategic Directive: Never isolate the free base. All protocols must generate the reactive species in situ in the presence of the electrophilic partner.

Part 2: Buffer & Solvent Recommendations

The choice of buffer dictates the concentration of the reactive free amine versus the stable ammonium salt.

Aqueous Reaction Systems

For reactions involving water-soluble electrophiles (e.g., formaldehyde, glyoxal):

pH RangeBuffer SystemApplicationRisk Level
2.5 – 4.0 Acetate / HCl Hydrolysis of acetals; Storage; Quenching.Low. Species remains protonated and stable.
4.5 – 6.5 Citrate or MES "Slow-release" catalysis. Useful when the electrophile is highly reactive and you want to limit the concentration of free amine to prevent oligomerization.Moderate.
7.0 – 8.5 Phosphate (PBS) Standard Reaction Zone. Sufficient free amine exists to drive condensation with aldehydes/ketones.High. Self-condensation competes with product formation. Electrophile must be in excess.
> 9.0 Carbonate / NaOH Not Recommended for general use. Rapid dimerization occurs unless the reaction rate with the target electrophile is extremely fast (k_reaction >> k_dimerization).Critical.
Organic Reaction Systems (Non-Aqueous)

For reactions in Methanol, Ethanol, or DMF:

  • Acid Scavengers: Do not use aqueous buffers. Instead, use organic bases to neutralize the HCl salt in situ.

  • Recommended Bases:

    • Triethylamine (TEA) or DIPEA: Use 2.0–2.2 equivalents. Add dropwise at 0°C.

    • Sodium Acetate (NaOAc): A milder base often used in refluxing ethanol for imidazole synthesis. It buffers the solution effectively without generating a high concentration of the unstable free base.

Part 3: Mechanistic Visualization

The following diagram illustrates the critical pH-dependent pathways. Note the "Danger Zone" where the free base exists without an electrophile.

G Salt 1,3-Diaminoacetone 2HCl (Salt) Base Neutralization (pH > 7.0) Salt->Base Add Base FreeBase Free Base (Reactive Species) Base->FreeBase Deprotonation Electrophile + Electrophile (e.g., Aldehyde) FreeBase->Electrophile Pathway A (Desired) SelfCond Self-Condensation (No Electrophile) FreeBase->SelfCond Pathway B (Undesired) Product Target Heterocycle (Imidazole/Oxazole) Electrophile->Product Condensation Pyrazine Pyrazine Dimer (Irreversible Byproduct) SelfCond->Pyrazine Dimerization & Oxidation

Figure 1: Reaction pathways for 1,3-diaminoacetone. Pathway A (Green) requires the immediate presence of an electrophile. Pathway B (Red) dominates if the free base accumulates in the absence of a reaction partner.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of 4-(Hydroxymethyl)imidazole

A classic application utilizing the Maillard-type condensation. This protocol uses a phosphate/acetate buffering strategy to control pH during the critical formation step.

Reagents:

  • 1,3-Diaminoacetone 2HCl monohydrate (1.0 eq)

  • Formaldehyde (37% aq. solution) (1.2 eq)

  • Ammonium Acetate (2.0 eq) - Acts as both nitrogen source and buffer.

  • Acetic Acid (glacial)

Workflow:

  • Preparation: Dissolve 1,3-diaminoacetone 2HCl (10 mmol, 1.79 g) in water (10 mL). The pH will be naturally acidic (~pH 1-2).

  • Buffering: Add Ammonium Acetate (20 mmol, 1.54 g). The pH should rise to approximately 4.5–5.0.

    • Note: Do not use strong bases (NaOH) here. Ammonium acetate provides a "reservoir" of ammonia while keeping the pH low enough to prevent rapid diaminoacetone dimerization.

  • Addition: Add Formaldehyde (12 mmol) dropwise to the stirring solution.

  • Reaction: Heat the mixture to 70°C for 4 hours. The solution will darken (Maillard reaction), turning deep orange/brown.

  • Isolation:

    • Cool to room temperature.[1]

    • Adjust pH to 8.0 using saturated

      
      .
      
    • Extract with n-Butanol or purify via ion-exchange chromatography (Dowex 50W).

    • Concentrate to yield the crude imidazole derivative.

Protocol B: In-Situ Neutralization in Organic Media (Anhydrous)

For reactions with moisture-sensitive iminoethers or synthesis of substituted pyrazines.

Reagents:

  • 1,3-Diaminoacetone 2HCl (1.0 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Methanol (Anhydrous)

Workflow:

  • Suspension: Suspend the 1,3-diaminoacetone salt in anhydrous Methanol (0.2 M concentration) at 0°C (Ice bath).

  • Electrophile Addition: Add the electrophile (e.g., iminoether) before adding the base.

    • Why? This ensures that as soon as a molecule of diaminoacetone is deprotonated, the electrophile is immediately available to react, statistically favoring the cross-reaction over self-condensation.

  • Controlled Deprotection: Add TEA dropwise over 20 minutes.

    • Observation: The suspension will clear as the HCl is scavenged (forming TEA·HCl, which is soluble in MeOH) and the free amine reacts.

  • Completion: Allow to warm to room temperature and stir for 12–16 hours.

Part 5: Troubleshooting & Quality Control

SymptomDiagnosisCorrective Action
Dark Black Tar / Precipitate Polymerization of free base.pH was too high (basic) before the electrophile was added. Ensure electrophile is present before base addition.
Low Yield Incomplete deprotonation.If using weak bases (Acetate) in organic solvents, ensure temperature is high enough (Reflux) to drive the equilibrium.
Pyrazine Contamination Dimerization.Run the reaction more dilute (0.05 M - 0.1 M). High concentrations favor bimolecular self-condensation.

References

  • Totter, J. R., & Darby, W. J. (1944).[1] "4(5)-Hydroxymethylimidazole Hydrochloride".[2][3] Organic Syntheses, 24, 64.

  • Bredereck, H., & Theilig, G. (1953). "Formamide reactions. III. Synthesis of imidazole derivatives". Chemische Berichte, 86, 88-96. (Foundational work on imidazole synthesis conditions).
  • LGC Standards. (n.d.). "1,3-Diaminoacetone Dihydrochloride Hydrate Product Information". LGC Standards.

  • BenchChem. (n.d.). "1,3-Diaminoacetone dihydrochloride monohydrate Structure and Properties". BenchChem.

  • PubChem. (n.d.). "1,3-Diaminoacetone Compound Summary". National Library of Medicine.

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Troubleshooting & Optimization

Adjusting pH to improve the efficiency of reactions with 1,3-Diaminoacetone dihydrochloride monohydrate.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Diaminoacetone Reaction Optimization

Subject: From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Division

Executive Summary: The Stability-Reactivity Paradox

1,3-Diaminoacetone dihydrochloride monohydrate (DAA[1][2][]·2HCl) is a potent building block for synthesizing imidazoles, oxazoles, and chelating ligands.[1] However, users frequently encounter a critical failure mode: the reaction mixture turning dark brown or black with low product yield.[1][4]

The Root Cause: The free base of 1,3-diaminoacetone is thermodynamically unstable.[4] Upon deprotonation (pH > 7.5), if an electrophile is not immediately available, the molecule undergoes rapid self-condensation to form 2,5-dimethylpyrazine derivatives and subsequent polymers [1].[1][4]

The Solution: You must operate in a "Goldilocks Zone" where the pH is high enough to generate the nucleophilic free amine but low enough (or controlled kinetically) to prevent self-polymerization before the desired reaction occurs.[4]

Part 1: The Chemistry of Deprotonation

To optimize your reaction, you must understand the acid-base profile of the reagent.[1][4]

  • The Molecule: DAA·2HCl possesses two ammonium groups (

    
    ). In this state, they are non-nucleophilic and stable.[1]
    
  • The pKa Shift: Unlike typical aliphatic amines (pKa ~10.5), the ammonium groups in DAA have a lower pKa (estimated ~7.8–8.[1][4]2) due to the electron-withdrawing inductive effect of the central ketone (carbonyl) group.

  • Implication: You do not need to raise the pH to 10 or 12 to activate this molecule. Doing so accelerates the destructive aldol-like self-condensation. A pH of 8.0–8.5 is often sufficient for reactivity and safer for stability.[4]

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns black/dark brown within minutes of adding the base. What happened? A: You likely triggered "Runaway Self-Condensation."[4] This occurs when the base is added before the electrophile (e.g., aldehyde, thiocyanate) or if the local pH at the addition site is too high.[1] The free amine groups reacted with the ketone of a neighboring DAA molecule, cyclizing into pyrazines.[1][4]

  • Fix: Switch to an In-Situ Neutralization strategy. Dissolve the DAA·2HCl and your electrophile together in the acidic media first. Only then, add the base dropwise.[1] This ensures that as soon as a molecule of DAA is deprotonated, it is statistically more likely to encounter the electrophile than another DAA molecule.[1][4]

Q2: I am trying to synthesize an imidazole, but the yield is <30%. A: Check your temperature and oxidant exposure. Even if pH is optimized, the intermediate dihydropyrazines (impurities) oxidize irreversibly to stable pyrazines in the presence of air.[1][4]

  • Fix:

    • Purge solvents with Nitrogen or Argon.[4]

    • Keep the temperature low (0–5°C) during the pH adjustment phase [2].

    • If using the Debus-Radziszewski reaction (DAA + Aldehyde + Ammonia), ensure the ammonia source is added slowly or buffered (e.g., Ammonium Acetate) rather than using strong ammonia water directly.[1][4]

Q3: Can I use strong bases like NaOH or KOH? A: It is risky.[4] Strong bases create localized "hotspots" of high pH where polymerization initiates instantly.

  • Fix: Use weaker bases or buffers. Sodium Acetate (NaOAc), Sodium Bicarbonate (NaHCO

    
    ), or Triethylamine (Et
    
    
    
    N) are superior choices.[1][4] If you must use NaOH, use a dilute solution (1M) and add it strictly dropwise with vigorous stirring.[1][4]

Part 3: Optimized Experimental Protocol

Protocol: In-Situ Neutralization for Imidazole Synthesis

This protocol minimizes the lifetime of the free DAA monomer.[4]

Reagents:

  • 1,3-Diaminoacetone dihydrochloride monohydrate (1.0 eq)[1]

  • Aldehyde/Electrophile (1.0 – 1.2 eq)[1]

  • Base: Sodium Acetate (2.5 eq) or Triethylamine (2.2 eq)[1][4]

  • Solvent: Water or Methanol/Water (degassed)[1][4]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve DAA·2HCl and the Aldehyde in the solvent. The pH will be acidic (~pH 2-3).[4] Note: No reaction occurs yet.

  • Inerting: Flush the headspace with Nitrogen for 10 minutes. Cool the solution to 0°C.

  • Controlled Release: Dissolve Sodium Acetate in a minimum amount of water.[4] Add this solution dropwise to the main reaction over 30 minutes.

    • Mechanism:[1][5] As the buffer raises the pH to ~5-6, the amine deprotonates in equilibrium.[1][4] Since the aldehyde is already present in high concentration, the amine reacts with it immediately.[1]

  • Completion: Allow the reaction to warm to room temperature naturally.

  • Workup: If the product precipitates, filter it.[1] If not, adjust pH to >9 only at the very end to extract the product into organic solvent (e.g., Ethyl Acetate/Butanol), as the imidazole product is stable at high pH, unlike the starting material.[1][4]

Part 4: Visualizing the Kinetic Competition

The following diagram illustrates the critical branching point controlled by pH and reagent order.

DAA_Reaction_Pathways Start DAA·2HCl (Stable, Acidic pH < 4) Base Add Base (pH Adjustment) Start->Base Dissolution FreeBase Free Base DAA (Reactive Intermediate) Base->FreeBase Deprotonation (pH > 7.5) SelfCond Self-Condensation (Dimerization) FreeBase->SelfCond High Conc. No Electrophile Product Desired Product (Imidazole/Ligand) FreeBase->Product Rapid Capture Pyrazine Pyrazine/Polymer (Dark Tarry Waste) SelfCond->Pyrazine Oxidation/Polymerization Electrophile Presence of Electrophile (Aldehyde/Thiocyanate) Electrophile->Product Reacts with

Caption: Kinetic competition between the desired synthesis path (Green) and the irreversible degradation path (Red).[4] The presence of the electrophile prior to deprotonation is critical.[4]

Part 5: Reference Data

Table 1: pH Windows for DAA·2HCl Handling

StatepH RangeStabilityReactivityAction
Storage < 4.0HighNoneStore as solid or acidic solution.[4]
Activation 7.5 – 8.5Moderate (mins)HighTarget Zone. Add base slowly here.[1][4]
Danger > 9.0Low (seconds)UncontrolledRapid dimerization.[1] Avoid unless product is formed.

References

  • Sciencemadness Discussion. (2019). 1,3-Diaminoacetone problems and self-condensation mechanisms. Retrieved from

  • BenchChem. (n.d.). 1,3-Diaminoacetone dihydrochloride monohydrate: Chemical Reactions and Synthesis Methods. Retrieved from [1]

  • Davood, A., et al. (2008).[1][4] Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds.[4][6] Turk J Chem. Retrieved from [1]

  • PubChem. (2025).[7] 1,3-Diaminoacetone dihydrochloride Compound Summary. National Library of Medicine. Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.